N~3~-phenyl-1H-pyrazole-3,5-diamine

Description

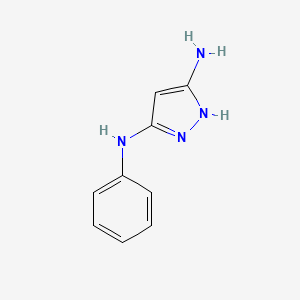

N³-Phenyl-1H-pyrazole-3,5-diamine is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 3-position and a phenyl ring at the N¹-position. Its molecular structure has been confirmed via single-crystal X-ray diffraction (Figure 1, ), and spectral techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR are routinely employed for characterization . The compound is synthesized via condensation reactions, often involving diazenyl or carbothioamide substituents, with yields ranging from 70% to 85% . Pyrazole derivatives are renowned for their broad pharmacological activities, including antimycobacterial, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

3-N-phenyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-8-6-9(13-12-8)11-7-4-2-1-3-5-7/h1-6H,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRSOCJHFZCVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

N~3~-phenyl-1H-pyrazole-3,5-diamine derivatives have been synthesized and tested for their antimicrobial properties against various pathogens. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study: Antimicrobial Testing

- A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that several derivatives showed minimal inhibitory concentrations (MIC) superior to traditional antibiotics like amikacin .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4a | 25 | S. aureus |

| 5b | 50 | E. coli |

| 4c | 30 | C. albicans |

Anti-Tubercular Activity

Recent studies have highlighted the potential of this compound derivatives in combating tuberculosis. These compounds were subjected to in vitro testing against Mycobacterium tuberculosis strains.

- Case Study: Anti-Tubercular Efficacy

| Compound | IC50 (µM) | Standard Drug (IC50) |

|---|---|---|

| 4a | 12.5 | Rifampicin (0.8) |

| 4b | 25 | Isoniazid (2.0) |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study: Inhibition of Cytokines

Anticancer Potential

The anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N³-phenyl-1H-pyrazole-3,5-diamine but exhibit distinct pharmacological and physicochemical properties due to variations in substituents and heterocyclic cores:

Key Findings

Antimycobacterial Activity :

- N³-Phenyl-1H-pyrazole-3,5-diamine derivatives with diazenyl groups (e.g., (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine) exhibit potent activity against M. tuberculosis (MIC: 12.5–25 µM), comparable to rifampicin (0.8 µM) .

- The diazenyl moiety enhances π-π stacking interactions in the mycobacterial enzyme active site (PDB: 5V3Y), as shown by molecular docking studies .

Anticancer Potential: Triazole analogues (e.g., N³-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine) demonstrate moderate activity against leukemia and renal cancer cell lines, attributed to increased lipophilicity from the dimethylphenyl group . Pyrazolopyrimidine derivatives (e.g., 4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one) show enhanced anticancer efficacy due to fused ring systems improving DNA intercalation .

Spectral and Structural Variations: FT-IR spectra of diazenyl-substituted pyrazoles exhibit characteristic NH₂ and NH stretches at 3301–3453 cm⁻¹, while triazole derivatives show shifted absorption bands due to altered hydrogen bonding . X-ray crystallography confirms planar geometry in pyrazole derivatives, whereas fused-ring systems (e.g., pyrazolopyrimidines) adopt non-planar conformations, affecting binding kinetics .

Q & A

Q. What are the standard synthetic routes for N~3~-phenyl-1H-pyrazole-3,5-diamine, and how are reaction conditions optimized?

this compound is synthesized via multi-step condensation reactions. A typical approach involves diazenyl coupling between phenylamine derivatives and pyrazole precursors in tetrahydrofuran (THF) at a 1:2 molar ratio, followed by reduction or deprotection steps. Key parameters include temperature control (60–80°C), solvent selection (THF or DMF), and use of catalysts like NaH. Yield optimization requires precise stoichiometry and purification via column chromatography .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3,5-diaminopyrazole + phenyl diazonium salt | Core structure formation |

| 2 | THF, 70°C, 12 hrs | Coupling reaction |

| 3 | NaBH₄ or H₂/Pd-C | Reduction of intermediates |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.5 ppm).

- IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C).

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 241 for C₁₁H₁₂N₄).

- X-ray crystallography : Resolve bond lengths/angles using SHELXL or ORTEP-III .

Q. What structural features influence the reactivity of this compound?

The compound’s planar pyrazole ring, para-substituted phenyl group, and dual amine moieties enable hydrogen bonding and π-π stacking. Steric hindrance from the phenyl group affects regioselectivity in further derivatization .

Q. How are common impurities identified and mitigated during synthesis?

Impurities like unreacted diazonium salts or by-products (e.g., mono-aminated derivatives) are detected via HPLC or TLC. Mitigation strategies include gradient recrystallization (ethanol/water) or silica gel chromatography .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Q. What strategies optimize reaction yields in large-scale synthesis?

Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., diazonium coupling). Solvent screening (e.g., switching from DMF to acetonitrile) reduces side reactions, while DoE (Design of Experiments) identifies critical factors (temperature, pH) .

Q. How do substituents on the phenyl ring modulate biological activity?

Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance binding to kinase targets by increasing electrophilicity. Comparative studies with analogs (e.g., 4-methoxyphenyl derivatives) show reduced activity due to steric bulk .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2. DFT-derived Fukui indices identify nucleophilic sites for covalent modifications .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Polymorphism and twinning complicate structure determination. Use high-resolution data (d-spacing < 1 Å) and SHELXD for phase refinement. Additive screening (e.g., PEG 4000) improves crystal quality .

Q. How does the compound compare to structurally related pyrazole diamines in pharmacokinetic studies?

LogP values (2.1–2.5) and metabolic stability (CYP3A4 clearance) are superior to 3,5-dimethyl analogs due to reduced lipophilicity. In vitro assays show IC₅₀ values < 10 µM against inflammatory targets .

Q. What mechanistic insights explain its antioxidant activity?

ESR spectroscopy detects radical scavenging (e.g., DPPH assay). The amine groups donate hydrogen atoms, stabilizing free radicals, while the phenyl ring delocalizes electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.